molecular formula C12H17N B096368 1-Adamantaneacetonitrile CAS No. 16269-13-9

1-Adamantaneacetonitrile

Cat. No.: B096368
CAS No.: 16269-13-9
M. Wt: 175.27 g/mol
InChI Key: DXQVPXCZIRQITG-UHFFFAOYSA-N
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Description

1-Adamantaneacetonitrile is an organic compound with the molecular formula C12H17N. It is a derivative of adamantane, a polycyclic hydrocarbon, and features a nitrile group attached to an acetonitrile moiety. This compound is known for its unique structural properties, which contribute to its stability and reactivity. It is primarily used as a pharmaceutical intermediate and in various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantaneacetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the reaction of 1-adamantyl chloride with potassium cyanide in the presence of a phase-transfer catalyst. This method also yields this compound with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes typically emphasize cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Adamantaneacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Adamantaneacetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

    1-Adamantaneethylamine: Contains an amine group instead of a nitrile group.

    1-Adamantyl chloride: Contains a chloride group instead of a nitrile group.

Uniqueness

1-Adamantaneacetonitrile is unique due to its combination of the adamantane moiety and the nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-(1-adamantyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQVPXCZIRQITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167435
Record name Tricyclo(3.3.1.13,7)decane-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16269-13-9
Record name Tricyclo(3.3.1.13,7)decane-1-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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